4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
“4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE” is a complex organic compound characterized by multiple functional groups, including nitro, methoxy, and formamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Nitro Group: Introduction of nitro groups through nitration reactions using reagents like nitric acid and sulfuric acid.
Methoxy Group Introduction: Methoxylation reactions using methanol and a suitable catalyst.
Formamido Group Addition: Formylation reactions using formic acid or formamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or formamido groups.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Amines: From reduction of nitro groups.
Hydroxy Compounds: From oxidation of methoxy groups.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in organic reactions.
Biology
Biological Activity: Investigation of potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with DNA/RNA: Potential effects on gene expression or replication.
Cellular Pathways: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Similar in structure but with variations in functional groups.
4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Another similar compound with different substituents.
Properties
Molecular Formula |
C37H27N5O11 |
---|---|
Molecular Weight |
717.6 g/mol |
IUPAC Name |
[4-[[4-[[(E)-[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C37H27N5O11/c1-50-29-13-7-26(8-14-29)36(44)52-33-17-3-23(19-31(33)41(46)47)21-38-28-11-5-25(6-12-28)35(43)40-39-22-24-4-18-34(32(20-24)42(48)49)53-37(45)27-9-15-30(51-2)16-10-27/h3-22H,1-2H3,(H,40,43)/b38-21?,39-22+ |
InChI Key |
SMXHSSXSLKZKQG-INAQTIHYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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